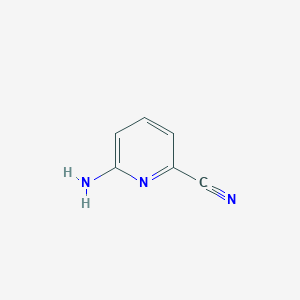

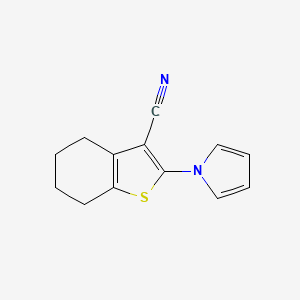

2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

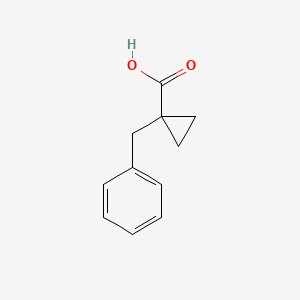

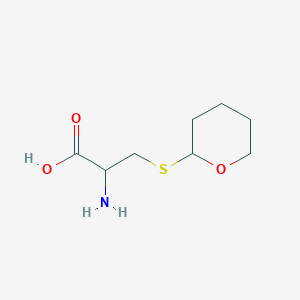

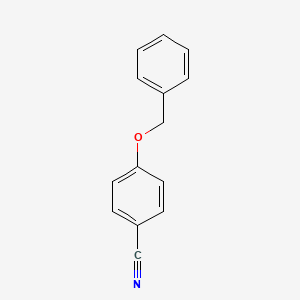

The compound 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic molecule that features a pyrrole and a benzothiophene moiety. The pyrrole is a five-membered nitrogen-containing ring, while the benzothiophene structure consists of a fused benzene and thiophene ring. The carbonitrile group (-CN) attached to the third position of the benzothiophene indicates the presence of a nitrile functional group, which is known for its reactivity and usefulness in further chemical transformations.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles) was achieved using Lawesson's reagent, which suggests that sulfur-containing reagents play a crucial role in the formation of such compounds . Similarly, the synthesis of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile involved the reaction of benzothiophene-2-carbaldehyde with 2-cyanoethanethioamide, indicating that carbonitrile groups can be introduced through the use of cyano-containing reagents .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is typically elucidated using spectroscopic methods such as IR, 1H NMR, and mass spectrometry. These techniques provide information about the functional groups present and the overall framework of the molecule. For example, the structural elucidation of newly synthesized heterocyclic compounds was based on these analytical methods .

Chemical Reactions Analysis

The reactivity of heterocyclic compounds containing a pyrrole and benzothiophene unit can be diverse. For instance, compound 6, which contains a benzothiophene moiety, was shown to react with various reagents to afford thieno[2,3-b]pyridine derivatives and pyrazolo[3,4-b]pyridine derivatives upon reaction with hydrazine hydrate . This indicates that the compound may also undergo similar transformations, leading to a variety of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are influenced by their molecular structure. The presence of the carbonitrile group is likely to affect the compound's polarity, solubility, and reactivity. The benzothiophene and pyrrole rings contribute to the compound's aromaticity and potential for π-π interactions. The antimicrobial and anticancer activities of some new pyridines synthesized from related structures suggest that 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile may also exhibit biological activities worth investigating . Additionally, the synthesis of derivatives starting from related pyridine compounds with antimicrobial activity indicates the potential for further functionalization and activity enhancement .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

The compound 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has been explored in various synthetic pathways. For instance, El-Kashef et al. (2007) demonstrated its conversion into pyrrolobenzo[b]thieno[1,4]diazepines, highlighting its utility in synthesizing complex heterocyclic compounds (El-Kashef, Rathelot, Vanelle, & Rault, 2007). Similarly, Petrova et al. (2023) synthesized a related compound, further expanding its applications in organic synthesis (Petrova, Ushakov, Sobenina, Kireeva, & Trofimov, 2023).

Photochemical Properties

The photochemical properties of similar thiophene analogs have been studied extensively. Bohnwagner et al. (2017) investigated donor-acceptor compounds related to 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, revealing insights into their fluorescence behavior and potential applications in photochemistry (Bohnwagner, Burghardt, & Dreuw, 2017).

Electropolymerization and Conductivity

Research by Sotzing et al. (1996) focused on the electropolymerization of related compounds, highlighting the potential of these materials in developing conducting polymers with low oxidation potentials, which is significant for electronic and optoelectronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Interaction with Other Chemicals

Belikov et al. (2015) explored the interaction of similar compounds with Lawesson's reagent, leading to new synthesis pathways and potentially broadening the chemical applicability of this class of compounds (Belikov, Fedoseev, Ievlev, Ershov, & Tafeenko, 2015).

Synthesis of Novel Heterocycles

The compound has been used as a precursor in the synthesis of novel heterocyclic compounds, as evidenced in the work of Youssef (2009), which showcases its versatility in creating new chemical structures (Youssef, 2009).

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use. For example, if it showed promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

Eigenschaften

IUPAC Name |

2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c14-9-11-10-5-1-2-6-12(10)16-13(11)15-7-3-4-8-15/h3-4,7-8H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTJBWKQAIWNLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N3C=CC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351949 |

Source

|

| Record name | 2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

CAS RN |

26176-18-1 |

Source

|

| Record name | 2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)